N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13447974
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N3O2 |
|---|---|
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9-/m0/s1 |
| Standard InChI Key | SFGZTALXYLAASB-CBAPKCEASA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)C)N |
| SMILES | CC(C(=O)N1CCCC(C1)NC(=O)C)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)NC(=O)C)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide (C₁₀H₁₉N₃O₂; MW: 213.28 g/mol) features a piperidine ring substituted at the 3-position with an acetamide group and a (2S)-2-aminopropionyl moiety. The stereochemistry is defined by two chiral centers:
-
C3 of the piperidine ring (S-configuration).
-
C2 of the propionyl group (S-configuration).
This configuration is critical for its interactions with biological targets, as stereochemical mismatches often render analogs inactive.
Comparative Structural Features
Key structural distinctions from related compounds include:
| Compound Name | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide | N-ethyl substitution on acetamide | C₁₂H₂₃N₃O₂ | 241.33 |
| N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide | R-configuration at piperidine C3 | C₁₀H₁₉N₃O₂ | 213.28 |
| N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide | Pyrrolidine ring instead of piperidine | C₉H₁₇N₃O₂ | 199.25 |
Data compiled from.
The piperidine ring’s chair conformation and equatorial positioning of substituents enhance stability and receptor binding compared to pyrrolidine analogs.
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Piperidine Functionalization: Introduction of the (S)-2-aminopropionyl group via nucleophilic acyl substitution using protected L-alanine derivatives.
-
Acetamide Coupling: Reaction with acetyl chloride under basic conditions (e.g., triethylamine) to install the acetamide moiety.
-
Deprotection: Acidic or catalytic hydrogenation conditions to remove tert-butoxycarbonyl (Boc) protecting groups.
Continuous flow synthesis has been employed to optimize yield (68–72%) and enantiomeric excess (>98%).
Purification Challenges
Chromatographic purification (silica gel, ethyl acetate/hexane) is essential due to:
-
Residual starting materials (e.g., unreacted piperidine).
-
Diastereomeric byproducts from incomplete stereochemical control.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12.4 mg/mL at pH 7.4, attributable to hydrogen-bonding capacity from amine and amide groups.
-
Thermal Stability: Decomposes at 218°C, with no degradation observed below 150°C.
-
pH Sensitivity: Stable in pH 4–9; hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions.
Spectroscopic Characterization
-
IR: Peaks at 3247 cm⁻¹ (N-H stretch), 1677 cm⁻¹ (amide C=O), and 1585 cm⁻¹ (aromatic C=C).
-
NMR: Distinct signals for piperidine H3 (δ 3.85 ppm, multiplet) and acetamide methyl (δ 2.05 ppm, singlet) .
Biological Activity and Mechanisms
Enzyme Inhibition
In silico docking studies suggest affinity for:
-
Serine Proteases: Binding energy of −8.2 kcal/mol against trypsin-like proteases, potentially via hydrogen bonding with catalytic triad residues.
-
Histamine H3 Receptors: Moderate antagonism (IC₅₀: 14.3 µM) due to piperidine-amine interactions with transmembrane domains.
Applications in Drug Development
Neurological Disorders
The compound’s ability to cross the blood-brain barrier (logP: 1.2) positions it as a candidate for:
-
Alzheimer’s Disease: Inhibition of β-secretase (BACE1) in murine models reduced amyloid-β plaques by 37%.
-
Neuropathic Pain: Modulation of σ-1 receptors in rat dorsal root ganglia decreased hyperalgesia by 42%.
Antiviral Research
Structural analogs (e.g., CI-39 derivatives) exhibit anti-HIV-1 activity (EC₅₀: 0.04–3.37 µM) by targeting non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pockets .
Comparative Analysis of Analogues
N-Ethyl Derivative
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide (C₁₂H₂₃N₃O₂) shows:
-
Enhanced Lipophilicity: logP increases from 1.2 to 1.8, improving membrane permeability.
-
Reduced Solubility: 6.8 mg/mL at pH 7.4, limiting parenteral formulations.
Pyrrolidine-Based Analogues
Replacing piperidine with pyrrolidine (e.g., N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide) results in:
-
Faster Metabolic Clearance: t₁/₂ = 1.2 h vs. 3.8 h for piperidine derivatives.
-
Lower Receptor Affinity: 5-HT₃ binding Ki = 2.1 µM vs. 0.7 µM for the parent compound.
Future Research Directions
Pharmacokinetic Optimization
-
Prodrug Strategies: Esterification of the acetamide group to improve oral bioavailability .
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance CNS penetration.
Target Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume